1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is a complex organic compound with the molecular formula and a molecular weight of 287.18 g/mol. It features a methoxyphenyl group connected to a pyridinylmethanamine backbone, making it significant in various scientific fields, including medicinal chemistry and pharmacology. The compound has been studied for its potential therapeutic applications, particularly in neurological disorders, due to its ability to interact with specific biological targets.
The compound is classified under organic compounds and can be categorized as an amine due to the presence of the amine functional group. It is primarily sourced from chemical suppliers and research institutions focusing on drug development and biological studies. The synthesis of this compound has been documented in scientific literature, indicating its relevance in ongoing research.
The synthesis of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves several key steps:
The synthesis may utilize various reagents and conditions, such as:
COC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
XJQZKJXPTDAGQY-UHFFFAOYSA-N
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride can participate in various chemical reactions:
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride primarily involves its interaction with specific receptors or enzymes:
Physical property data such as melting point and boiling point are critical for practical applications, although specific values may vary based on purity and preparation methods.
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride has several applications in scientific research:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: